molecular formula C5H12Cl2N4 B1455114 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride CAS No. 1391732-75-4

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride

Cat. No.: B1455114
CAS No.: 1391732-75-4
M. Wt: 199.08 g/mol
InChI Key: AQYYLEPOUXLROV-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to a 1-methyl-1H-imidazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazinylmethyl group. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various imidazole and hydrazine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The imidazole ring may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.

    Hydrazine Hydrate: Contains only the hydrazine group, without the imidazole ring.

    2-(Hydrazinylmethyl)-1H-imidazole: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride is unique due to the presence of both the hydrazinylmethyl group and the 1-methyl-1H-imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-3-2-7-5(9)4-8-6;;/h2-3,8H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYYLEPOUXLROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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